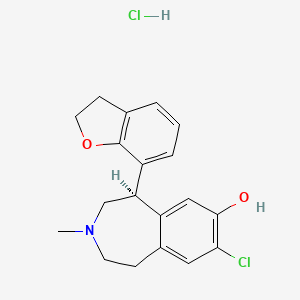

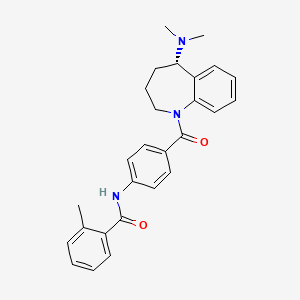

Mozavaptan, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

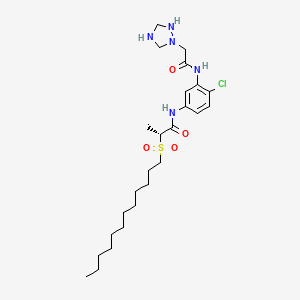

Mozavaptan, (S)- is a vasopressin receptor antagonist marketed by Otsuka. It is primarily used in Japan for the treatment of hyponatremia, which is a condition characterized by low blood sodium levels. This condition is often caused by the syndrome of inappropriate antidiuretic hormone (SIADH) due to antidiuretic hormone (ADH) producing tumors .

Métodos De Preparación

The preparation of Mozavaptan involves several synthetic routes. One method includes dissolving reactants such as 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepine and 4-(ortho-methyl-benzamido) benzoyl chloride in an alkylogen solvent. An anhydrous aprotic solvent dissolved with a silver salt is then added to the mixture, and the reaction is carried out at a temperature between 10 and 30 degrees Celsius . Another method involves reacting 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepine with paranitrobenzoyl chloride under the action of a soluble silver salt. After deoxidizing the nitro groups, the mixture is reacted with ortho-methyl benzoyl chloride under the action of the soluble silver salt .

Análisis De Reacciones Químicas

Mozavaptan undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include silver salts and aprotic solvents. The major products formed from these reactions include different benzamides and benzodiazepines .

Aplicaciones Científicas De Investigación

Mozavaptan has several scientific research applications. It is used in the treatment of hyponatremia, particularly in cases where fluid restriction is not effective or tolerated. It has also been investigated for its potential in managing congestive heart failure by reducing fluid overload and improving symptoms. Additionally, Mozavaptan is being studied for its potential use in treating liver cirrhosis, polycystic kidney disease, and heart failure with preserved ejection fraction.

Mecanismo De Acción

Mozavaptan works by antagonizing vasopressin V2 receptors, which are located on renal collecting duct cells. This prevents the binding of vasopressin, thereby promoting aquaresis, which is the excretion of water without electrolyte loss . This mechanism is particularly useful in treating conditions characterized by fluid retention, such as hyponatremia .

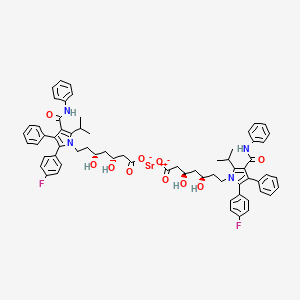

Comparación Con Compuestos Similares

Similar compounds include tolvaptan, conivaptan, lixivaptan, and satavaptan . While all these compounds share a similar mechanism of action, Mozavaptan is unique in its specific use for treating hyponatremia in Japan . Additionally, Mozavaptan has shown potential cross-reactivity with tolvaptan, indicating that it may exhibit similar immunological responses .

Propiedades

Número CAS |

157378-41-1 |

|---|---|

Fórmula molecular |

C27H29N3O2 |

Peso molecular |

427.5 g/mol |

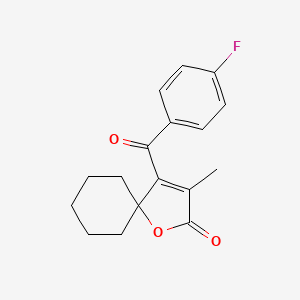

Nombre IUPAC |

N-[4-[(5S)-5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide |

InChI |

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)/t24-/m0/s1 |

Clave InChI |

WRNXUQJJCIZICJ-DEOSSOPVSA-N |

SMILES isomérico |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCC[C@@H](C4=CC=CC=C43)N(C)C |

SMILES canónico |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.